2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
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Overview
Description
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Mechanism of Action
Target of Action
Similar compounds have been found to interact with wdr5, a chromatin-regulatory scaffold protein . This protein is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
Biochemical Pathways
Given its potential interaction with wdr5, it may influence pathways related to chromatin regulation and gene expression .
Result of Action
If it does interact with wdr5, it could potentially influence gene expression and cellular processes related to cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with ammonia or an amine source to introduce the amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution: Reactions where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid mixture.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A structurally similar compound with different functional groups.
2-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A nitrated derivative.
Pyrrolo[1,2-a]pyrazines: Compounds with a similar fused ring system but different nitrogen positioning.
Uniqueness
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile is unique due to its specific amino and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-5-7(9)10-6-2-1-3-11(5)6/h1-3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJRWLIACERSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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